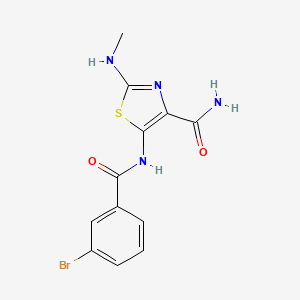![molecular formula C17H26N2O B5149223 N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B5149223.png)
N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound’s structure consists of a piperidine ring attached to an ethyl chain, which is further connected to a benzamide moiety with a propyl substituent at the para position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperidine nitrogen is alkylated with an ethyl halide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-propylbenzoic acid with an appropriate amine, followed by coupling with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide moiety to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and benzamide moiety contribute to its binding affinity and activity. The compound may act on receptors, enzymes, or other proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[2-(piperidin-1-yl)ethyl]-4-methylbenzamide
- N-[2-(piperidin-1-yl)ethyl]-4-ethylbenzamide
- N-[2-(piperidin-1-yl)ethyl]-4-butylbenzamide
Uniqueness
N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide is unique due to its specific propyl substituent at the para position of the benzamide moiety
属性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-6-15-7-9-16(10-8-15)17(20)18-11-14-19-12-4-3-5-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYWQXWYKQFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID](/img/structure/B5149149.png)
![Ethyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5149150.png)
![N-[2-[4-[2-(4-chlorophenyl)ethylsulfamoyl]phenyl]ethyl]acetamide](/img/structure/B5149154.png)
![1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)


![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)


![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B5149208.png)
